molecular formula C10H12N2O4 B1582519 Dinitrodurene CAS No. 5465-13-4

Dinitrodurene

Cat. No.: B1582519
CAS No.: 5465-13-4
M. Wt: 224.21 g/mol
InChI Key: AEPQXGFMAZTUEA-UHFFFAOYSA-N
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Description

Dinitrodurene, also known as 1,2,4,5-tetramethyl-3,6-dinitrobenzene, is a chemical compound with the molecular formula C10H12N2O4 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with four methyl groups and two nitro groups . The molecular weight is 224.213 Da .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.258 g/cm3, a boiling point of 363.4ºC at 760mmHg, and a melting point of 210 °C . The molecular formula is C10H12N2O4 and the molecular weight is 224.21300 .

Scientific Research Applications

Polymorphism in Dinitrodurene

  • Dimorphic Forms : 3,6-Dinitrodurene exhibits polymorphism, crystallizing in two distinct forms that differ in color and structure. The variations arise due to different orientations of the twofold axis and slight differences in the conformations of nitro substituents, while maintaining similar stacking structures (Galicia Aguilar & Bernès, 2009).

Electrochemical Reduction of this compound

  • Potential Inversion : The electrochemical reduction of 3,6-dinitrodurene shows potential inversion, where the standard potential for anion radical formation is negatively shifted from the standard potential for the anion radical/dianion couple. This phenomenon is attributed to significant structural changes rather than activity coefficients and ion pairing effects (Macías-ruvalcaba & Evans, 2005).

Charge Localization in this compound Radical Anions

  • Effect of Ortho Substitution : The this compound radical anion demonstrates charge localization due to the steric hindrance caused by ortho substituents. This localization contrasts with other dinitrobenzenes where substituents lead to delocalized mixed valence species. The study highlights the role of molecular structure in determining the charge distribution in radical anions (Telo, Jalilov, & Nelsen, 2011).

Analysis of Dinitropyrene and Aminonitropyrene

  • LC-MS/MS Method Development : Though not directly about this compound, a study on dinitropyrene and aminonitropyrene, using HPLC-MS/MS methods for analyzing polyaromatic amines and nitroarenes, provides insights into the analytical approaches that could be relevant for this compound research as well. This includes the optimization of electrospray ionization, atmospheric pressure chemical ionization, and atmospheric pressure photoionization for effective ionization and detection (Straube, Dekant, & Völkel, 2004).

Safety and Hazards

Dinitrodurene is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1,2,4,5-tetramethyl-3,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPQXGFMAZTUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203106
Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-13-4
Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name Dinitrodurene
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Record name 1,2,4,5-Tetramethyl-3,6-dinitrobenzene
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Record name 1,2,4,5-tetramethyl-3,6-dinitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of dinitrodurene?

A1: this compound, specifically 1,4-dinitrodurene, has the molecular formula C10H12N2O4. [] Its molecular weight is 224.21 g/mol. Spectroscopically, the presence of nitro groups is confirmed by IR bands corresponding to N-O stretching vibrations. Additionally, 1H and 13C NMR spectroscopy can differentiate between various this compound isomers based on the chemical shifts and coupling patterns of the methyl and aromatic protons. [, , ]

Q2: How does the solvent environment influence the ESR spectral features of this compound anions?

A4: Studies on this compound anions, like dinitroisodurene and this compound, in DMF-water mixtures, reveal that solvent composition can significantly alter the ESR splitting constants and linewidths. As water concentration increases, nitrogen hyperfine splittings increase, while methyl proton splittings decrease. This is attributed to the formation of 1:1 solvent-solute complexes, influencing the electron spin density distribution within the radical anion. []

Q3: What is known about the nitration of durene to form this compound?

A5: While conventionally, durene nitration often leads to a mixture of this compound and unreacted durene, specific conditions can favor mononitrodurene formation. Using nitronium phosphorohexafluoride in nitromethane with two equivalents of water promotes mononitration with high yield. [] Interestingly, 15N NMR studies show that the nitration of durene by nitronium ions can proceed through an ipso-attack mechanism, leading to the formation of a radical pair that can either recombine or dissociate, influencing the observed nuclear polarization effects. []

Q4: Are there any known polymorphic forms of this compound?

A6: Yes, 3,6-dinitrodurene exists in two polymorphic forms. Both forms crystallize in the C2/c space group but differ in the orientation of the twofold axis within the unit cell. This leads to distinct crystal structures and color differences, with polymorph I appearing colorless and polymorph II exhibiting a purple hue. []

Q5: How do computational chemistry techniques contribute to understanding this compound?

A8: While the provided abstracts don't explicitly mention specific computational studies on this compound, they highlight the application of computational methods like semi-empirical molecular orbital calculations (AM1) in understanding electrochemical properties, such as predicting potential inversion in dinitroaromatics. [] Such calculations can provide insights into electronic structures, reduction potentials, and other relevant molecular properties. Additionally, QSAR models can be developed to predict the activity and properties of this compound derivatives based on their structural features.

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